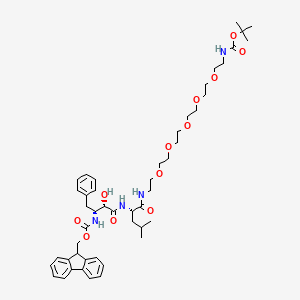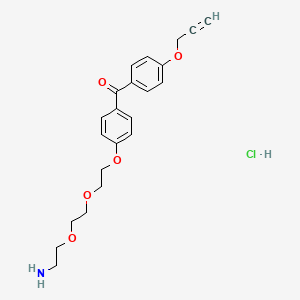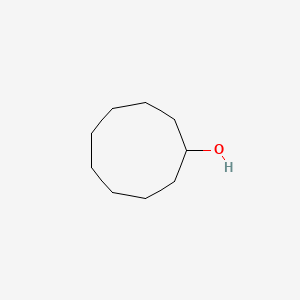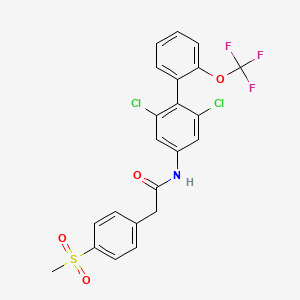![molecular formula C26H40O3 B11936163 (1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B11936163.png)
(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inecalcitol is a synthetic analogue of calcitriol, the naturally active metabolite of vitamin D. It is known for its potent effects on calcium and phosphate metabolism, making it a promising candidate for the treatment of various diseases, including prostate cancer, psoriasis, and hyperparathyroidism .
Vorbereitungsmethoden
The synthesis of inecalcitol involves several steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as oxidation, reduction, and substitution. The final product is obtained through purification processes like crystallization or chromatography . Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Inecalcitol undergoes various chemical reactions, including:
Oxidation: Inecalcitol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups, altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its therapeutic potential.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically more active or stable analogues of inecalcitol .
Wissenschaftliche Forschungsanwendungen
Inecalcitol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on vitamin D analogues.
Biology: Inecalcitol is employed in research to understand its role in calcium and phosphate metabolism.
Wirkmechanismus
Inecalcitol exerts its effects by activating the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate metabolism. It enhances the binding of coactivators to the vitamin D receptor, leading to increased transcriptional activity. This results in the regulation of calcium absorption from the gut, storage in bones, and excretion by the kidneys . The molecular targets and pathways involved include the vitamin D response elements, steroid receptor coactivator 1, and the caspase pathway for inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Inecalcitol is compared with other vitamin D analogues, such as calcitriol and alfacalcidol. While calcitriol is the naturally active form of vitamin D, inecalcitol has been designed to have higher antiproliferative effects and lower hypercalcemic activity . Alfacalcidol, another analogue, is used primarily for its effects on bone metabolism. Inecalcitol’s uniqueness lies in its enhanced binding to the vitamin D receptor and its potent antitumor activity, making it a promising candidate for cancer therapy .
Similar Compounds
- Calcitriol
- Alfacalcidol
- Paricalcitol
Eigenschaften
Molekularformel |
C26H40O3 |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
InChI |
InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/t18-,21-,22-,23-,24+,26-/m1/s1 |
InChI-Schlüssel |
HHGRMHMXKPQNGF-VTQYNGMESA-N |
Isomerische SMILES |
C[C@H](CC#CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3)O)O)C |
Kanonische SMILES |
CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)

![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)




![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)

![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B11936153.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate](/img/structure/B11936165.png)



